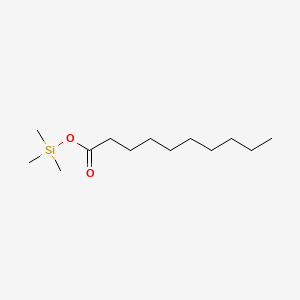
3H-1,4-Benzodiazepin-2(1H)-one, 5-ethoxy-1-methyl-7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the benzodiazepine ring.
Ethoxylation: Addition of the ethoxy group.
Methylation: Introduction of the methyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are in place, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic or sedative properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed effects. The pathways involved include the enhancement of GABAergic transmission, which results in sedative and anxiolytic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Nitrazepam: Known for its hypnotic properties.
Uniqueness
5-Ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2(1H)-one is unique due to its specific ethoxy and nitro substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines. These structural differences can influence its binding affinity to receptors, metabolic pathways, and overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
62903-64-4 |
|---|---|
Molekularformel |
C12H13N3O4 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
5-ethoxy-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C12H13N3O4/c1-3-19-12-9-6-8(15(17)18)4-5-10(9)14(2)11(16)7-13-12/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
JLKXQSZBUMAJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NCC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)

![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)



![3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13948084.png)

